Scientific Field: This compound is used in the field of Medicinal Chemistry .
Summary of the Application: “(5-Phenylpyridin-3-yl)methanamine” and its derivatives have been studied as potential inhibitors of human sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family and has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Methods of Application or Experimental Procedures: The researchers used fluorescence-based assays for SIRT2 activity tests to screen their in-house database . They synthesized a series of (5-phenylfuran-2-yl)methanamine derivatives and analyzed their structure-activity relationship (SAR) .
Results or Outcomes: The researchers identified a potent compound with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM) . This compound likely possesses better water solubility (cLogP = 1.63 and cLogS = -3.63) . The molecular docking analyses indicated that this compound fitted well with the induced hydrophobic pocket of SIRT2 .
Summary of the Application: “(5-Phenylpyridin-3-yl)methanamine” and its derivatives have been studied as potential inhibitors of protein arginine methyltransferase 6 (PRMT6) . PRMT6 is involved in various physiological processes and plays a significant role in the development of cancer .
Methods of Application or Experimental Procedures: The researchers designed and synthesized a series of “(5-Phenylpyridin-3-yl)methanamine” derivatives that can form a hydrogen bond interaction with the unique Glu49 of PRMT6, thereby enhancing the selectivity of the compound for PRMT6 .
Results or Outcomes: Among the synthesized compounds, a25 showed the best activity and selectivity. It had over 25 times the selectivity for PRMT1/8 and over 50 times the selectivity for PRMT3/4/5/7 . Importantly, a25 significantly inhibited the proliferation of various cancer cells and effectively induced apoptosis in cancer cells . The data suggest that a25 is a promising selective PRMT6 inhibitor for cancer treatment .
(5-Phenylpyridin-3-yl)methanamine is an organic compound with the molecular formula and a molecular weight of 184.24 g/mol. It consists of a phenyl group attached to a pyridine ring at the 5-position, with a methanamine functional group at the 3-position. This compound is classified under amines and is known for its diverse chemical properties and potential applications in medicinal chemistry .
There is no current information available on the specific mechanism of action of (5-Phenylpyridin-3-yl)methanamine.
These reactions make (5-Phenylpyridin-3-yl)methanamine a versatile intermediate in organic synthesis.
Research indicates that (5-Phenylpyridin-3-yl)methanamine exhibits various biological activities. It has been studied for its potential as a:
Several methods can be employed to synthesize (5-Phenylpyridin-3-yl)methanamine:
These methods highlight the compound's accessibility for research and industrial applications.
(5-Phenylpyridin-3-yl)methanamine has potential applications in various fields:
Studies on the interactions of (5-Phenylpyridin-3-yl)methanamine with biological targets are crucial for understanding its mechanism of action. Key areas include:
Such studies are essential for elucidating the pharmacological profile of (5-Phenylpyridin-3-yl)methanamine.
Several compounds share structural similarities with (5-Phenylpyridin-3-yl)methanamine. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (5-Methylpyridin-3-yl)methanamine | C_{7}H_{10}N_{2} | 0.88 |
| (3,5-Dimethylpyridin-4-yl)methanol | C_{12}H_{15}N | 0.87 |
| 2-(5-Ethylpyridin-2-yl)ethanol | C_{11}H_{15}N | 0.81 |
| (4-Methylphenyl)pyridin | C_{13}H_{13}N | 0.80 |
The uniqueness of (5-Phenylpyridin-3-yl)methanamine lies in its specific arrangement of functional groups, which may confer distinct biological activities not found in closely related compounds.